molecular formula C17H18N2O6S2 B241139 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-methyl-N-phenylbenzenesulfonamide

5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-methyl-N-phenylbenzenesulfonamide

Cat. No.: B241139
M. Wt: 410.5 g/mol
InChI Key: CLLLZDAINXOCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-methyl-N-phenylbenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a sulfonamide group, an isothiazolidinone ring, and various functional groups that contribute to its reactivity and utility in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-methyl-N-phenylbenzenesulfonamide typically involves multiple steps:

    Formation of the Isothiazolidinone Ring: The isothiazolidinone ring can be synthesized through the reaction of a suitable amine with a sulfonyl chloride, followed by cyclization under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.

    N-Methylation and N-Phenylation: The N-methyl and N-phenyl groups are introduced through alkylation and arylation reactions, respectively, using appropriate alkyl halides and aryl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isothiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring and the sulfonamide group can participate in various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen

Properties

Molecular Formula

C17H18N2O6S2

Molecular Weight

410.5 g/mol

IUPAC Name

2-methoxy-N-methyl-N-phenyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C17H18N2O6S2/c1-18(13-6-4-3-5-7-13)27(23,24)16-12-14(8-9-15(16)25-2)19-17(20)10-11-26(19,21)22/h3-9,12H,10-11H2,1-2H3

InChI Key

CLLLZDAINXOCGO-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC

Origin of Product

United States

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